4-Bromopyrazolo[1,5-a]pyridin-5-amine: A Privileged Bifunctional Scaffold in Modern Drug Discovery
4-Bromopyrazolo[1,5-a]pyridin-5-amine: A Privileged Bifunctional Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS: 2920404-90-4) has emerged as a highly versatile, bifunctional building block[1]. Featuring an electron-rich pyrazole fused to an electron-deficient pyridine ring, this 10- π aromatic system serves as an excellent bioisostere for indoles, azaindoles, and purines[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, biological applications, and self-validating synthetic workflows designed for process and medicinal chemists.
Physicochemical Profiling & Structural Data
The utility of 4-bromopyrazolo[1,5-a]pyridin-5-amine lies in its dense array of heteroatoms and orthogonal reactive handles within a low-molecular-weight framework. This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and late-stage diversification.
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 4-Bromopyrazolo[1,5-a]pyridin-5-amine | Defines the exact regiochemistry required for orthogonal C-C and C-N bond formation. |
| CAS Number | 2920404-90-4 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C 7 H 6 BrN 3 | Provides a high fraction of sp 2 carbon and heteroatoms for optimal π -stacking. |
| Molecular Weight | 212.05 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Primary Amine) | The C5-amine provides a vector for solvent-channel interactions or covalent trapping. |
| H-Bond Acceptors | 2 (N1, N-amine) | The N1 nitrogen acts as a critical, high-affinity kinase hinge-binding acceptor[3]. |
Structural & Electronic Causality
To effectively deploy 4-bromopyrazolo[1,5-a]pyridin-5-amine in synthesis, one must understand the electronic push-pull dynamics of the fused bicyclic system[4].
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system where the pyrazole ring donates electron density into the relatively electron-deficient pyridine ring. Normally, the presence of a strongly electron-donating C5-amino group would deactivate the adjacent C4-position toward oxidative addition by increasing electron density at the C-Br bond. However, the unique topology of this scaffold alters this paradigm:
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Inductive Activation: The C4-position is adjacent to the bridgehead carbon (C3a). The inductive electron-withdrawing effect of the bridgehead nitrogen (N4a/N1 system) counterbalances the resonance donation from the C5-amine.
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Orthogonal Reactivity: This precise electronic balance renders the C4-Br bond highly susceptible to palladium insertion, while the C5-amine remains sufficiently nucleophilic for subsequent acylation or Buchwald-Hartwig amination.
Application in Drug Discovery: Kinase Inhibitors & Beyond
The pyrazolo[1,5-a]pyridine core is a recognized bioisostere frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors[5].
In the design of potent PI3K γ / δ dual inhibitors, the scaffold forms critical hydrogen bonds with the kinase hinge region[3]. Mechanistically, the N1 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor for the backbone amide of conserved residues (e.g., Val882 in PI3K γ or Val828 in PI3K δ )[3]. Once the 4-bromo position is functionalized via cross-coupling, it directs bulky aryl substituents into the hydrophobic selectivity pocket. Simultaneously, the 5-amino group serves as an anchor, extending functional groups into the solvent-exposed channel to improve solubility and binding kinetics[3]. Beyond kinases, scaffold-hopping strategies have successfully employed this core to develop potent EP1 receptor antagonists, proving its versatility across different target classes[6].
Logical mapping of 4-substituted pyrazolo[1,5-a]pyridin-5-amine in kinase binding pockets.
Self-Validating Experimental Workflows
To harness the bifunctional nature of this scaffold, researchers typically employ a two-step orthogonal functionalization strategy. The protocols below are designed as self-validating systems, ensuring that intermediate success can be definitively proven before proceeding.
Two-step orthogonal functionalization workflow for 4-bromopyrazolo[1,5-a]pyridin-5-amine.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4
This step establishes the core pharmacophore by installing an aryl or heteroaryl group at the C4 position.
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Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromopyrazolo[1,5-a]pyridin-5-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 equiv). Causality: The bidentate dppf ligand is specifically chosen to prevent catalyst poisoning by the free, basic C5-amino group, which can coordinate to less sterically hindered palladium centers.
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Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H 2 O (4:1, 0.2 M). Causality: The biphasic system ensures the solubility of both the highly polar organic starting material and the inorganic base. Water is critical as it accelerates the transmetalation step by forming the highly reactive palladium-hydroxo intermediate.
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Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic pattern (M / M+2 peaks) due to the 50/50 natural abundance of 79 Br and 81 Br. The complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the cross-coupled product confirms successful oxidative addition and reductive elimination.
Protocol B: Electrophilic Trapping at the C5-Amine (Amidation)
Following C4 functionalization, the C5-amine is diversified to probe the solvent channel.
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Reagent Preparation: Dissolve the 4-arylpyrazolo[1,5-a]pyridin-5-amine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA serves as a non-nucleophilic base to scavenge the HCl byproduct. It prevents the protonation of the pyrazole N1 nitrogen or the C5-amine, which would otherwise halt the nucleophilic attack.
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Electrophile Addition: Cool the solution to 0 °C and dropwise add the desired acyl chloride (1.1 equiv). Causality: The C5-amine is sterically hindered by the newly installed C4-aryl group and electronically deactivated by the fused bicyclic system. Therefore, highly reactive electrophiles (acyl chlorides) are required over standard carboxylic acids.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
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Self-Validation (FTIR & MS): Formation of the amide is confirmed by a mass shift (+R-CO - H) in MS. Crucially, FTIR analysis will show the disappearance of the primary amine N-H stretch doublet ( ∼ 3300 cm −1 ) and the appearance of a single secondary amide N-H stretch alongside a strong, sharp carbonyl (C=O) peak at ∼ 1650 cm −1 .
References
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. URL:[Link]
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Wang, C., et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors. ACS Publications. URL:[Link]
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Seto, S., et al. Discovery of Novel pyrazolo[1,5-a]pyridine-based EP 1 Receptor Antagonists by Scaffold Hopping: Design, Synthesis, and Structure-Activity Relationships. PubMed. URL:[Link]
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Agrawal, N., et al. Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. URL: [Link]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. URL:[Link]
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